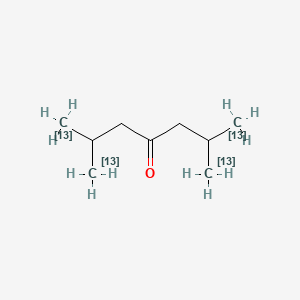

Diisobutyl Ketone-13C4

Description

Properties

IUPAC Name |

2,6-di((113C)methyl)(1,7-13C2)heptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPXKJBFFKCEK-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalyst Systems

The process involves a bifunctional catalyst capable of facilitating both aldol condensation and hydrogenation. As detailed in US Patent 7,767,863B2, zirconium phosphate-based catalysts promote the condensation of acetone into diacetone alcohol (DAA), followed by dehydration to mesityl oxide and subsequent hydrogenation to methyl isobutyl ketone (MIBK) and DIBK. For DIBK-13C4 synthesis, acetone-13C undergoes analogous steps, with isotopic integrity preserved across the carbon backbone.

Key catalytic components include:

Process Parameters and Yield Optimization

Reaction conditions significantly influence the MIBK/DIBK ratio and isotopic purity. Data from US Patent 8,809,592B2 demonstrate that pressures above 207 kPa (30 psig) enhance DIBK selectivity by favoring secondary condensation reactions. For instance, at 689 kPa (100 psig) and 120°C, a Cu–Cr–Ca–Al₂O₃ catalyst achieves a DIBK selectivity of 85% at full acetone conversion.

Table 1: Aldol Condensation Performance with Acetone-13C

| Catalyst | Pressure (kPa) | Temperature (°C) | Conversion (%) | DIBK Selectivity (%) |

|---|---|---|---|---|

| Zirconium phosphate | 552 | 105 | 64 | 3 |

| Pd/sulfonic resin | 1,034 | 120 | 100 | 85 |

| Cu–Cr–Ca–Al₂O₃ | 689 | 150 | 75 | 40 |

Triacetone Dialcohol (TDA) Dehydrogenation-Hydrogenation

An alternative pathway utilizes triacetone dialcohol (TDA-13C6), synthesized from acetone-13C, as the precursor. This method, disclosed in US Patent 8,809,592B2, bypasses intermediate MIBK formation, directly yielding DIBK-13C4 with high selectivity.

TDA Synthesis and Isotopic Enrichment

TDA-13C6 is produced via the base-catalyzed condensation of three acetone-13C molecules:

The reaction employs alkaline catalysts (e.g., NaOH) at 0–10°C to minimize retro-aldol side reactions.

Bifunctional Catalysis for TDA Conversion

TDA-13C6 undergoes concurrent dehydration and hydrogenation over Pd-supported sulfonic acid resins. At 120°C and 10 bar H₂, this one-pot process achieves 100% TDA conversion with 85% selectivity toward DIBK-13C4:

Critical parameters :

-

Solvent systems : Polar aprotic solvents (e.g., isopropanol) improve mass transfer and reduce catalyst coking.

Comparative Analysis of Preparation Routes

Table 2: Advantages and Limitations of DIBK-13C4 Synthesis Methods

| Method | Advantages | Limitations | Isotopic Purity Concerns |

|---|---|---|---|

| Aldol condensation | Single-step from acetone-13C | Low DIBK selectivity (~3–40%) | 13C scrambling during condensation |

| TDA dehydrogenation | High selectivity (85%) | Requires pre-synthesized TDA-13C6 | Minimal isotopic loss in one-pot process |

Purification and Characterization of DIBK-13C4

Post-synthesis, DIBK-13C4 is purified via fractional distillation under reduced pressure (bp 163–173°C at 101 kPa). Isotopic enrichment is verified using:

-

Gas chromatography-mass spectrometry (GC-MS) : Quantifies 13C4 incorporation via molecular ion clusters.

-

Nuclear magnetic resonance (NMR) : 13C NMR confirms label positioning at the carbonyl and branching carbons.

Industrial-Scale Adaptation Challenges

Scaling DIBK-13C4 production necessitates addressing:

Chemical Reactions Analysis

Types of Reactions

Diisobutyl Ketone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Diisobutyl Ketone-13C4 has several scientific research applications, including:

Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its labeled carbon atoms.

Medicine: Utilized in pharmacokinetic studies to trace the metabolic fate of drugs.

Industry: Used in the production of coatings, adhesives, and other industrial products

Mechanism of Action

The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .

Comparison with Similar Compounds

Diisobutyl Ketone (Unlabeled) vs. Diisobutyl Ketone-13C4

Both share identical physical properties (e.g., boiling point, solubility), but Diisobutyl Ketone-13C4 is approximately 4 g/mol heavier due to the isotopic substitution .

Table 1: Physical Properties of Diisobutyl Ketone and Isotopologue

| Property | Diisobutyl Ketone | Diisobutyl Ketone-13C4 |

|---|---|---|

| CAS Number | 108-83-8 | 1391052-26-8 |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O (¹³C4) |

| Molecular Weight (g/mol) | 142.24 | ~146.24 |

| Boiling Point (°C) | 168–170 | 168–170 |

| Solubility in Water | Low | Low |

Methyl Isobutyl Ketone (MIBK)

MIBK (CAS: 108-10-1) is a structurally simpler ketone (C₆H₁₂O) with a linear chain and lower molecular weight (100.16 g/mol). It has a lower boiling point (116–117°C) and higher water solubility compared to DIBK, making it preferable in applications requiring faster evaporation, such as lacquers and adhesives . However, DIBK’s branched structure provides superior solvency for high-polarity resins, which is critical in industrial coatings .

Table 2: Comparative Data for Ketones

| Property | Diisobutyl Ketone | Methyl Isobutyl Ketone |

|---|---|---|

| Molecular Formula | C₉H₁₈O | C₆H₁₂O |

| Molecular Weight | 142.24 | 100.16 |

| Boiling Point (°C) | 168–170 | 116–117 |

| Primary Applications | Paints, coatings | Adhesives, pharmaceuticals |

Diisobutyl Esters: Succinate and Glutarate

Diisobutyl succinate and diisobutyl glutarate are esters with distinct chemical behaviors compared to DIBK. These compounds hydrolyze into isobutanol and their respective acids (succinic or glutaric acid), leading to localized toxicity in the respiratory tract .

Table 3: Toxicity and Regulatory Limits

| Compound | Key Metabolites | EU-LCI (µg/m³) | Primary Health Effects |

|---|---|---|---|

| Diisobutyl Ketone | None reported | Not established | Mild irritation, CNS effects |

| Diisobutyl Succinate | Succinic acid, isobutanol | 50 (read-across*) | Nasal lesions (rodents) |

| Dimethyl Glutarate | Glutaric acid, methanol | 50 (ascribed) | Respiratory irritation |

Dimethyl Esters vs. Diisobutyl Esters

Dimethyl succinate and dimethyl glutarate are smaller esters with higher volatility and faster hydrolysis rates compared to their diisobutyl counterparts. While dimethyl esters are used in polymer synthesis, diisobutyl esters are favored in plasticizers and emulsions due to their slower degradation and lower acute toxicity . However, diisobutyl esters require read-across from dimethyl analogs for regulatory evaluations, introducing uncertainties in risk assessments .

Key Findings and Implications

Biological Activity

Diisobutyl Ketone-13C4 (DIBK-13C4), a stable isotopic variant of diisobutyl ketone, has garnered attention in various fields, including industrial applications and biological research. This article delves into the biological activity of DIBK-13C4, exploring its mechanisms of action, potential health effects, and applications in research and industry.

- Chemical Formula : C9H18O

- CAS Number : 108-83-8

- Molecular Weight : 142.24 g/mol

- Boiling Point : 169°C

- Density : 0.81 g/cm³ at 20°C

- Flash Point : 49°C

Mechanisms of Biological Activity

Diisobutyl Ketone and its isotopic variant, DIBK-13C4, exhibit several biological activities that are primarily linked to their chemical structure. The compound is a ketone with a branched-chain hydrocarbon structure, which influences its interactions within biological systems.

1. Solvent Properties and Cellular Interaction

DIBK is widely utilized as a solvent in various applications, including pharmaceuticals and chemical synthesis. Its ability to dissolve numerous organic compounds allows it to interact with biological membranes, potentially affecting cellular processes such as:

- Membrane Fluidity : The incorporation of DIBK into lipid bilayers may alter membrane fluidity, impacting transport mechanisms and receptor function.

- Enzyme Activity : As a solvent, DIBK can influence the solubility and activity of enzymes involved in metabolic pathways.

2. Toxicological Effects

DIBK has been studied for its toxicological effects on human health. The following points summarize key findings:

- Inhalation Toxicity : Exposure to DIBK vapors can irritate the respiratory tract, leading to symptoms such as coughing and dizziness. Higher concentrations may depress the central nervous system .

- Dermal Exposure : Skin contact can cause irritation, resulting in redness and burning sensations .

The LD50 values for DIBK indicate moderate toxicity:

Case Studies

- Industrial Applications :

- Pharmaceutical Research :

Comparative Analysis with Other Ketones

| Property | Diisobutyl Ketone | Acetone | Methyl Ethyl Ketone |

|---|---|---|---|

| Boiling Point (°C) | 169 | 56 | 79 |

| Density (g/cm³) | 0.81 | 0.79 | 0.805 |

| LD50 Oral (mg/kg) | 5750 | 5800 | 5000 |

| Solubility in Water | Low | High | Moderate |

Q & A

Basic: What methods are recommended for synthesizing and characterizing Diisobutyl Ketone-13C4 in isotopic labeling studies?

Answer:

Synthesis typically involves isotopic carbon (13C) incorporation during ketone formation, using precursors like 13C-labeled isobutyl halides or Grignard reagents. Characterization requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic enrichment and structural integrity. For example, 13C NMR can identify isotopic substitution patterns, while high-resolution MS quantifies isotopic purity (>98% is standard). Ensure reaction conditions minimize isotopic dilution, and validate synthetic pathways with unlabeled analogs for benchmarking .

Basic: How can researchers ensure isotopic purity and stability during storage of Diisobutyl Ketone-13C4?

Answer:

Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC)-MS to detect isotopic impurities. Stability during storage requires inert, airtight containers (e.g., amber glass vials with PTFE-lined caps) and storage at −20°C in dark, dry environments to prevent photodegradation or hydrolysis. Regular re-testing intervals (e.g., every 6 months) are recommended to monitor purity degradation, as per guidelines for isotopic standards .

Advanced: How can researchers determine physicochemical properties of Diisobutyl Ketone-13C4 when experimental data are unavailable?

Answer:

Use computational models like the U.S. EPA’s EPI Suite™ to predict properties (e.g., logP, vapor pressure) based on molecular structure. For analogs with limited data, apply read-across methodologies from structurally similar compounds (e.g., dimethyl ketones) after adjusting for molar mass and functional group differences. Experimental validation via differential scanning calorimetry (DSC) or gas saturation methods can resolve discrepancies between predicted and observed values .

Advanced: What strategies address data scarcity in toxicological profiling of Diisobutyl Ketone-13C4?

Answer:

Adopt read-across frameworks endorsed by the EU-LCI Working Group. For instance, derive toxicity thresholds by extrapolating data from non-isotopic analogs (e.g., diisobutyl succinate or glutarate) after adjusting for bioavailability and metabolic pathways. Prioritize in vitro assays (e.g., Ames test for mutagenicity) to generate baseline data, supplemented by quantitative structure-activity relationship (QSAR) modeling to estimate hazard endpoints .

Advanced: What challenges arise in developing analytical methods for Diisobutyl Ketone-13C4, and how can they be mitigated?

Answer:

Key challenges include isotopic interference in chromatographic separation and MS detection. Optimize GC or LC methods using columns with high polarity (e.g., DB-WAX for GC) to resolve 13C-labeled peaks from unlabeled contaminants. For MS, employ selected ion monitoring (SIM) to target specific mass shifts (e.g., +4 Da for 13C4). Validate methods with spiked matrices to assess recovery rates and limit of quantification (LOQ) .

Advanced: How should researchers resolve contradictions between experimental data and computational predictions for Diisobutyl Ketone-13C4?

Answer:

Conduct sensitivity analyses to identify variables (e.g., solvent effects, temperature) causing discrepancies. Cross-validate predictions with orthogonal experimental techniques; for example, compare EPI Suite™-predicted logP with shake-flask method results. Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic biases and refine models iteratively .

Regulatory: What are the challenges in classifying Diisobutyl Ketone-13C4 under frameworks like CLP or REACH?

Answer:

Classification is hindered by the lack of harmonized toxicity data and reliance on read-across from non-isotopic analogs. Advocate for tiered testing under REACH, starting with acute toxicity assays (OECD Test Guideline 423) and persistence/bioaccumulation studies. Engage with regulatory consortia to establish 13C-specific guidelines, as isotopic forms may exhibit distinct environmental behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.